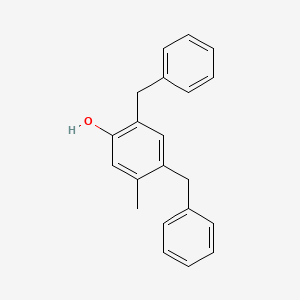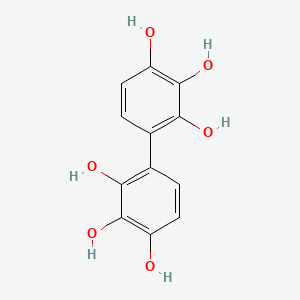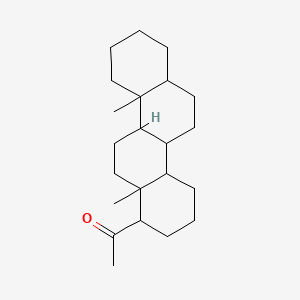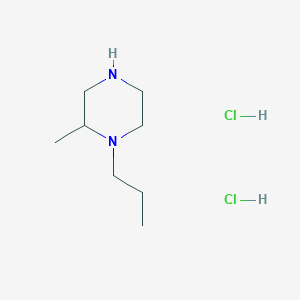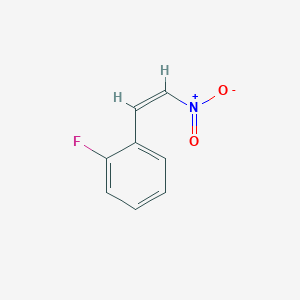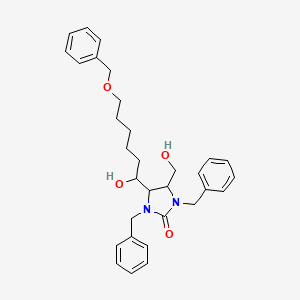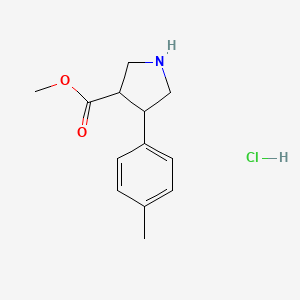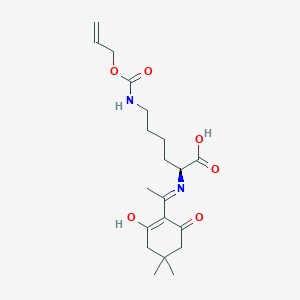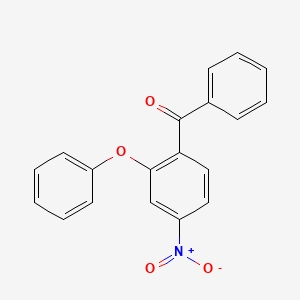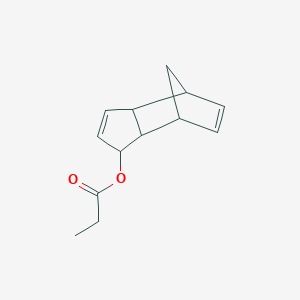
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is a chemical compound with a unique structure that includes a bicyclic framework. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H18O2, and it is often used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate typically involves the reaction of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides.
科学的研究の応用
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one: A precursor in the synthesis of the propionate ester.
1H-Indene, 3a,4,7,7a-tetrahydro-: A structurally related compound with similar chemical properties.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Another related compound with different substituents.
Uniqueness
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its unique properties compared to other similar compounds.
特性
CAS番号 |
1824456-69-0 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl propanoate |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h3-6,8-11,13H,2,7H2,1H3 |
InChIキー |
MIXFYHGXLDJZDK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1C=CC2C1C3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


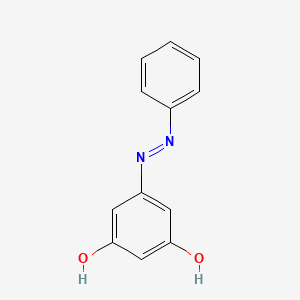
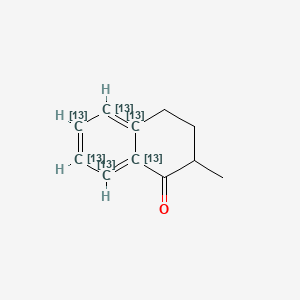


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
